molecular formula C24H26NO5P B2978571 Diphenyl 1-(cbz-amino)isobutylphosphonate CAS No. 65164-83-2

Diphenyl 1-(cbz-amino)isobutylphosphonate

Cat. No. B2978571
CAS RN: 65164-83-2
M. Wt: 439.448
InChI Key: IBIWSUMXYFEOAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Diphenyl 1-(cbz-amino)isobutylphosphonate is represented by the formula C24H26NO5P. This indicates that the molecule is composed of 24 carbon atoms, 26 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 phosphorus atom.


Physical And Chemical Properties Analysis

Diphenyl 1-(cbz-amino)isobutylphosphonate has a molecular weight of 439.44. Its density is predicted to be 1.213±0.06 g/cm3 . The compound has a melting point of 104-105 °C . The boiling point is predicted to be 573.1±50.0 °C .

Scientific Research Applications

Synthesis and Inhibitor Development

  • Synthesis of Aminophosphonamidic Acids : The compound has been utilized in the synthesis of 3-aminobutenylphosphonic acid and N-Cbz-aminophosphonamidic acid, which are important for developing new inhibitors against D-alanine:D-alanine ligase, a critical enzyme in bacterial cell wall synthesis (Vo-Quang et al., 1987).

  • Trypsin-like Proteases and Mast Cell Tryptase Inhibitors : Diphenyl phosphonate esters, including Cbz derivatives, have been synthesized and evaluated as potent and selective inhibitors for trypsin-like proteases and mast cell tryptase. These findings are significant for understanding protease function and potentially developing therapeutic agents (Jackson et al., 1998).

  • Calpain I Inhibitors : The compound has also been applied in the synthesis of dipeptidyl phosphorus compounds, acting as bioisosteric mimics of peptide alpha-ketoesters and alpha-ketoacids, inhibiting human calpain I, an enzyme implicated in various pathological conditions (Tao et al., 1998).

  • Serine Proteases Preference : It contributed to the study of asymmetric synthesis of (alpha-aminoalkyl) diphenylphosphonate and phosphinate derivatives as inhibitors of serine proteases, highlighting the preference of (R)-epimers over (S)-epimers in protease inactivation (Walker et al., 2000).

  • Dipeptidyl Peptidase IV Inhibitors : The synthesis of diaryl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonates, starting from diphenyl 1-(S)-prolylpyrrolidine-2(R, S)-phosphonate, demonstrated significant inhibitory activity against dipeptidyl peptidase IV, showing potential for therapeutic applications (Belyaev et al., 1999).

  • Lewis Acid Catalyzed Synthesis : The compound is involved in the Lewis acid catalyzed synthesis of diphenyl α-aminomethylphosphonates, broadening the scope of synthetic reactions for the preparation of mono- and disubstituted diphenyl 1-aminoalkylphosphonates (Veken et al., 2004).

  • Mass Spectrometric Behavior Study : The mass spectrometric analysis of 1-(N-benzyloxycarbonyl(Cbz)amino)alkylphosphonate diesters revealed a unique intramolecular benzyl rearrangement, providing insights into the compound's structural behavior under electrospray ionization conditions (Ma et al., 2003).

Mechanism of Action

The mechanism of action for Diphenyl 1-(cbz-amino)isobutylphosphonate is not specified in the search results. As this compound is typically used for research purposes, its mechanism of action may depend on the specific context of the research .

Safety and Hazards

The safety data sheet (SDS) for Diphenyl 1-(cbz-amino)isobutylphosphonate includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, refer to the SDS .

Relevant Papers Unfortunately, the search results do not provide specific papers related to Diphenyl 1-(cbz-amino)isobutylphosphonate. For a comprehensive analysis, it would be necessary to conduct a thorough literature review using academic databases .

properties

IUPAC Name

benzyl N-(1-diphenoxyphosphoryl-2-methylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26NO5P/c1-19(2)23(25-24(26)28-18-20-12-6-3-7-13-20)31(27,29-21-14-8-4-9-15-21)30-22-16-10-5-11-17-22/h3-17,19,23H,18H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIWSUMXYFEOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl 1-(cbz-amino)isobutylphosphonate

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